molecular formula C18H23Cl2NO B2594174 2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide CAS No. 329701-84-0

2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide

Cat. No. B2594174
CAS RN: 329701-84-0
M. Wt: 340.29
InChI Key: RCLDZICXMAUTNU-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 329701-84-0, is a complex organic molecule with the molecular formula C18H23Cl2NO . It has a molecular weight of 340.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H23Cl2NO/c1-10-9-16(2,3)11-7-6-8-12(13(10)11)21-15(22)14-17(4,5)18(14,19)20/h6-8,10,14H,9H2,1-5H3,(H,21,22) . This code provides a detailed description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis:

    • The synthesis and crystal structure of closely related cyclopropanecarboxamide derivatives have been explored. For instance, a study detailed the synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide from 2,2-dimethyl-3-(2,2-chloro-3,3,3-trifluoro-1-propenyl) cyclopropanecarboxylic acid through a series of chemical reactions. The crystal structure was determined by X-ray diffraction analysis, revealing that the compound belongs to the monoclinic system with a specific space group and defined cell parameters (Shen De-long, 2008).
  • Molecular Rearrangements and Derivative Synthesis:

    • Research on molecular rearrangements has shown the transformation of certain substrates into dihydro-1H-indene derivatives, a structural component related to the compound . These studies shed light on the chemical behavior and potential transformations of similar molecular frameworks (E. Giovannini & Pierre Pasquier, 2002).
  • Intermolecular Interactions and Computational Studies:

    • Intermolecular interactions, such as hydrogen bonding and π-interactions in structurally related compounds, were analyzed through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insight into the molecular stability and potential applications of these compounds in various fields (A. Saeed et al., 2020).
  • Biological Activity and Derivative Applications:

    • The biological activity of certain cyclopropanecarboxylic acid derivatives has been a topic of interest. Studies have shown that these compounds can exhibit notable herbicidal and fungicidal activities, highlighting their potential utility in agricultural sciences (L. Tian et al., 2009).
  • Cycloaddition Reactions and Heterocyclic Compound Synthesis:

    • The reactivity of cyclopropane dicarboxylate derivatives in cycloaddition reactions has been explored, leading to the formation of various heterocyclic compounds. These findings are crucial for developing new synthetic routes in organic chemistry and for the synthesis of complex molecular architectures (Honglei Liu et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2NO/c1-10-9-16(2,3)11-7-6-8-12(13(10)11)21-15(22)14-17(4,5)18(14,19)20/h6-8,10,14H,9H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLDZICXMAUTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)NC(=O)C3C(C3(Cl)Cl)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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